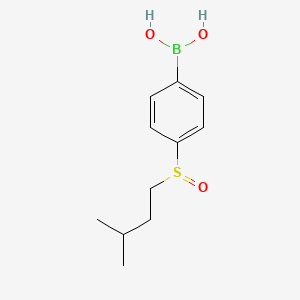
(4-(Isopentylsulfinyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-(Isopentylsulfinyl)phenyl)boronic acid” is a chemical compound with the molecular formula C11H17BO3S . It has an average mass of 240.127 Da and a monoisotopic mass of 240.099152 Da . This compound is also known by its IUPAC name, {4-[(3-Methylbutyl)sulfinyl]phenyl}boronic acid .
Molecular Structure Analysis
The molecular structure of “(4-(Isopentylsulfinyl)phenyl)boronic acid” is defined by its molecular formula, C11H17BO3S . The compound’s structure can be analyzed using various spectroscopic methods, but specific details about its structure were not found in the available resources.Physical And Chemical Properties Analysis
“(4-(Isopentylsulfinyl)phenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 256.13 . More specific physical and chemical properties were not found in the available resources.Applications De Recherche Scientifique
Boronic Acid Drugs
Boronic acids have been increasingly incorporated into drug discovery due to their desirable properties, such as potentially enhancing the potency of drugs and/or improving their pharmacokinetics profiles. The FDA and Health Canada have approved five boronic acid drugs, with several others in clinical trials, showcasing the significance of boronic acids in medicinal chemistry (Plescia & Moitessier, 2020).
Boron in Seawater Desalination
Boron removal is crucial in seawater desalination applications to meet drinking water standards. Studies have highlighted the efficiency of reverse osmosis (RO) and nanofiltration (NF) membranes in boron removal, emphasizing the need for further optimization to enhance removal efficiency (Tu, Nghiem, & Chivas, 2010).
Organic Optoelectronics
Boronic acid-based materials, particularly BODIPY (Boron-Dipyrromethene) platforms, have emerged as promising candidates for applications in organic light-emitting diodes (OLEDs) due to their tunable properties for green to near-infrared (NIR) emissions (Squeo & Pasini, 2020).
Fire Retardant and Wood Preservation
Boron compounds, due to their dual functionality, have been extensively researched for use in fire retardant and wood preservative treatments, especially for outdoor applications. The focus has been on developing systems that can effectively impregnate wood with boron compounds to provide resistance to fire and biodegradation (Marney & Russell, 2008).
Plant Boron Nutrition
The development of boron-buffered solution culture systems for studies on plant boron nutrition highlights the role of boron in plant growth and development. Such systems enable controlled studies to investigate the effects of boron on plants, contributing to better understanding and management of boron in agriculture (Asad et al., 2004).
Safety And Hazards
Orientations Futures
The future directions for the study and application of “(4-(Isopentylsulfinyl)phenyl)boronic acid” and other boronic acids are promising. Boronic acids have been used for the development of synthetic ‘boron-lectins’, for the fishing of glycoproteins from complex mixtures, for the site-oriented immobilization of antibodies, and for biorthogonal conjugations . Extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .
Propriétés
IUPAC Name |
[4-(3-methylbutylsulfinyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3S/c1-9(2)7-8-16(15)11-5-3-10(4-6-11)12(13)14/h3-6,9,13-14H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXKJWZOEWXOJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)CCC(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675218 |
Source


|
| Record name | [4-(3-Methylbutane-1-sulfinyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Isopentylsulfinyl)phenyl)boronic acid | |
CAS RN |
1217500-92-9 |
Source


|
| Record name | [4-(3-Methylbutane-1-sulfinyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

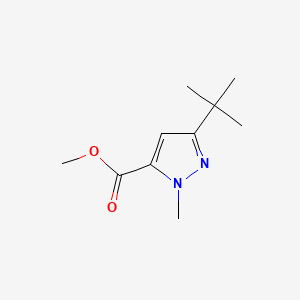
![Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate](/img/structure/B596146.png)
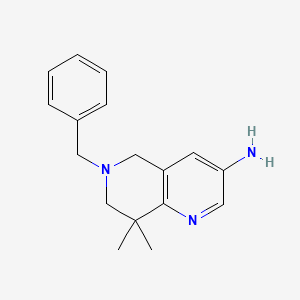


![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B596154.png)

![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)piperidine-3-carboxylate](/img/structure/B596156.png)
![6-Bromo-2-methyloxazolo[5,4-b]pyridine](/img/structure/B596157.png)
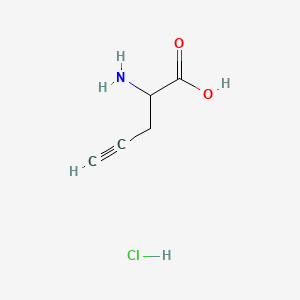
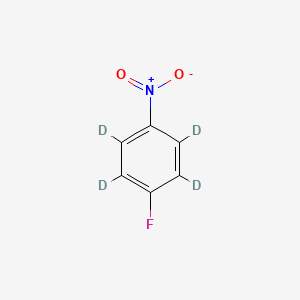
![8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B596163.png)
![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596166.png)